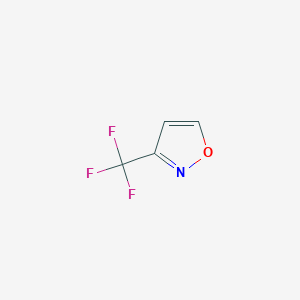

3-(Trifluoromethyl)isoxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H2F3NO |

|---|---|

Molecular Weight |

137.06 g/mol |

IUPAC Name |

3-(trifluoromethyl)-1,2-oxazole |

InChI |

InChI=1S/C4H2F3NO/c5-4(6,7)3-1-2-9-8-3/h1-2H |

InChI Key |

IXOFDKUWTXPQFC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CON=C1C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Trifluoromethyl Isoxazole and Derived Systems

Foundational Approaches to Isoxazole (B147169) Ring Formation Relevant to Trifluoromethylated Analogues

The formation of the isoxazole ring is a cornerstone of heterocyclic chemistry, with several well-established methods that have been adapted for the synthesis of trifluoromethylated analogues. These methods can be broadly categorized into 1,3-dipolar cycloadditions and cyclization reactions of linear precursors.

Principles of 1,3-Dipolar Cycloaddition Reactions for Isoxazole Synthesis

The [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile (an alkyne or alkene) is a powerful and widely used method for constructing the isoxazole ring. nih.govorganic-chemistry.org This approach offers a high degree of control over regioselectivity, which is crucial when synthesizing specifically substituted isoxazoles like the 3-(trifluoromethyl) variant.

Nitrile oxides are reactive 1,3-dipoles that are typically generated in situ from various precursors to prevent their dimerization. chemrxiv.org Common methods for generating nitrile oxides include the dehydration of primary nitro compounds or the dehydrohalogenation of hydroximoyl halides. For the synthesis of 3-(trifluoromethyl)isoxazoles, trifluoroacetohydroximoyl halides are key intermediates. For instance, trifluoroacetohydroximoyl chloride or bromide can be treated with a base, such as triethylamine (B128534), to generate trifluoromethylnitrile oxide. nih.gov

This in situ generated trifluoromethylnitrile oxide readily undergoes a 1,3-dipolar cycloaddition reaction with a terminal alkyne. nih.gov The reaction's regioselectivity is a critical aspect, and often, the reaction of a nitrile oxide with a terminal alkyne leads to the formation of a 3,5-disubstituted isoxazole. In the context of 3-(trifluoromethyl)isoxazole synthesis, the trifluoromethyl group originates from the nitrile oxide, and the substituent at the 5-position of the isoxazole ring is derived from the alkyne. The reaction of trifluoromethylnitrile oxide with various terminal alkynes provides a direct route to a range of 5-substituted-3-(trifluoromethyl)isoxazoles. nih.gov The reaction conditions, including the choice of solvent and base, can significantly influence the reaction rate and yield. nih.gov

| Precursor for Nitrile Oxide | Alkyne | Product | Reference |

| Trifluoroacetohydroximoyl bromide | Phenylacetylene (B144264) | 3-(Trifluoromethyl)-5-phenylisoxazole | nih.gov |

| Trifluoroacetohydroximoyl chloride | Terminal alkynes | 3-(Trifluoromethyl)-5-substituted isoxazoles | nih.gov |

Similar to their reactions with alkynes, nitrile oxides also undergo 1,3-dipolar cycloaddition with alkenes. This reaction leads to the formation of isoxazolines (dihydroisoxazoles), which can be subsequently oxidized to isoxazoles if desired. The reaction of trifluoromethylnitrile oxide with an alkene provides a route to 3-(trifluoromethyl)isoxazolines. beilstein-journals.org

The generation of the trifluoromethylnitrile oxide can be achieved from precursors like 2,2,2-trifluoroacetaldehyde oxime. beilstein-journals.org The reaction of this nitrile oxide with various alkenes proceeds to give the corresponding 3-(trifluoromethyl)-4,5-dihydroisoxazoles. The regioselectivity of this cycloaddition is also a key consideration, and it is influenced by the electronic and steric properties of the substituents on the alkene. mdpi.com

| Nitrile Oxide Precursor | Alkene | Product | Reference |

| 2,2,2-Trifluoroacetaldehyde oxime | Styrene | 5-Phenyl-3-(trifluoromethyl)-4,5-dihydroisoxazole | beilstein-journals.org |

| Trifluoromethylnitrile oxide | Various alkenes | 3-(Trifluoromethyl)isoxazolines | mdpi.com |

Cyclization Reactions of Trifluoromethylated Precursors

An alternative and equally important strategy for the synthesis of 3-(trifluoromethyl)isoxazoles involves the cyclization of open-chain precursors that already contain the trifluoromethyl group. This approach often involves the reaction of a trifluoromethylated carbonyl compound with a binucleophile like hydroxylamine (B1172632).

The reaction of 1,3-dicarbonyl compounds with hydroxylamine is a classic and versatile method for isoxazole synthesis. rsc.org To synthesize 3-(trifluoromethyl)isoxazoles, trifluoromethyl-β-diketones are employed as the key starting materials. researchgate.netrhhz.net The reaction of a trifluoromethyl-β-diketone with hydroxylamine hydrochloride can proceed through a condensation reaction, followed by cyclization and dehydration to afford the this compound. rhhz.net The regiochemical outcome of this cyclization is dependent on the reaction conditions and the nature of the substituents on the β-diketone. In many cases, a mixture of regioisomers can be formed, and controlling the selectivity is a primary challenge.

A notable example is the reaction of aryl trifluoromethyl-β-diketones with hydroxylamine, which can lead to the formation of 5-hydroxy-5-trifluoromethyl-Δ2-isoxazolines. These intermediates can then be dehydrated to yield 5-aryl-3-(trifluoromethyl)isoxazoles. rhhz.net

| Trifluoromethylated Precursor | Reagent | Product | Reference |

| Aryl trifluoromethyl-β-diketones | Hydroxylamine | 5-Aryl-3-(trifluoromethyl)isoxazoles (via isoxazoline (B3343090) intermediate) | rhhz.net |

| N-(2-trifluoromethyl-3-alkynyl)hydroxylamines | NIS (N-Iodosuccinimide) | 4-Trifluoromethyl-5-acylisoxazoles | rsc.orgrsc.org |

Another approach involves the NIS-mediated oxidative cyclization of N-(2-trifluoromethyl-3-alkynyl)hydroxylamines. rsc.orgrsc.org This method provides a facile route to 4-trifluoromethyl-5-acylisoxazoles. The reaction proceeds under mild conditions, and NIS plays a dual role as both an oxidant and an electrophile. rsc.orgrsc.org

The cyclization of trifluoromethylated β-diketones with hydroxylamine is a prominent example of ring-closing reactions to form the isoxazole core. nih.govresearchgate.net The reaction between a trifluoromethyl-β-diketone and hydroxylamine can be influenced by the solvent and base used. For instance, the synthesis of 3,4,5-trisubstituted isoxazoles, including trifluoromethyl-substituted variants, has been achieved in water under mild basic conditions. researchgate.netnih.govbeilstein-journals.org This approach is environmentally friendly and can proceed with high yields and short reaction times. researchgate.netnih.gov

The reaction of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with a substituted phenyl hydroximoyl chloride in the presence of a base like DIPEA in a water/methanol mixture can produce the corresponding trifluoromethyl-substituted isoxazole. beilstein-journals.org The choice of base and solvent system is critical to control the selectivity and avoid competing side reactions. researchgate.netnih.gov

| β-Diketone | Reagent | Product | Reference |

| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | 4-Fluorophenyl hydroximoyl chloride | 3-(4-Fluorophenyl)-5-phenyl-4-(trifluoromethyl)isoxazole | researchgate.netbeilstein-journals.org |

| CF3-Ynones | Sodium Azide (B81097) | 3-Aryl-5-(trifluoromethyl)isoxazoles | nih.gov |

Furthermore, a novel acid-switchable synthesis allows for the formation of trifluoromethylated isoxazoles from the reaction of CF3-ynones with sodium azide in the presence of an acid like acetic acid. nih.gov This method offers another pathway to access 3-aryl-5-(trifluoromethyl)isoxazoles.

Regioselective Synthesis of Positional Isomers of Trifluoromethylisoxazoles

Regioselectivity is a critical challenge in the synthesis of substituted isoxazoles. The development of methods that allow for the precise placement of the trifluoromethyl group at the 3, 4, or 5-position is essential for creating structurally defined chemical libraries for various applications.

The synthesis of 3-trifluoromethylisoxazoles often involves the cyclization of precursors where the trifluoromethyl group is already positioned on a key fragment. One effective strategy relies on the reaction of fluoroalkyl ynones with binucleophiles like hydroxylamine. acs.org A facile synthetic route has been developed for 3-fluoroalkyl-substituted isoxazoles through the metal-catalyzed 1,2-addition of hydroxylamine to trifluoromethylated ynones, which is followed by the cyclization of the intermediate oxime. nih.gov Various transition metal salts have been screened for this transformation, with iron(III) chloride (FeCl3) proving to be a highly effective catalyst for the reaction in tetrahydrofuran (B95107) (THF). nih.gov

Another approach involves the cyclocondensation of trifluoromethylated β-enamino diketones with hydroxylamine hydrochloride. rsc.org This reaction, conducted in the presence of a Lewis acid such as boron trifluoride (BF3), proceeds via an aza-Michael-type 1,2-addition to yield 5-aryl-4-[(tert-butyl)iminomethyl]-3-trifluoromethylazoles with high regioselectivity. rsc.org A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines, which are precursors to isoxazoles, has also been achieved from trifluoromethyl aldoxime and various olefins using (diacetoxyiodo)benzene (B116549) (DIB) as an oxidizing agent in dichloromethane. beilstein-journals.orgbeilstein-journals.org

Table 1: Catalyst Screening for the Synthesis of 3-CF3-Isoxazoles from Ynones and Hydroxylamine nih.gov This table summarizes the effectiveness of various metal catalysts in the synthesis of 3-fluoroalkyl-substituted isoxazoles.

| Catalyst | Solvent | Yield (%) |

|---|---|---|

| AgNO3 | THF | 15 |

| CuCl | THF | 20 |

| Cu(OAc)2 | THF | 25 |

| Pd(OAc)2 | THF | <5 |

| FeCl3 | THF | 72 |

The synthesis of 4-(trifluoromethyl)isoxazoles has been described as particularly challenging. researchgate.netrsc.org A significant breakthrough is a metal-free, cascade reaction that provides access to a wide variety of these compounds from readily available α,β-unsaturated carbonyls, such as chalcones. organic-chemistry.orgacs.org This strategy employs sodium triflinate (CF3SO2Na) as an inexpensive trifluoromethyl source and tert-butyl nitrite (B80452) (tBuONO) as both an oxidant and a source for the nitrogen and oxygen atoms of the isoxazole ring. acs.orgnih.gov The reaction proceeds efficiently in dimethyl sulfoxide (B87167) (DMSO) and tolerates a broad range of functional groups, producing the desired 4-(trifluoromethyl)isoxazoles in moderate to good yields. researchgate.netorganic-chemistry.org This method has been used to synthesize a trifluoromethyl analogue of an isoxazole-based anticancer agent. researchgate.net

Table 2: Synthesis of Various 4-(Trifluoromethyl)isoxazoles via Cascade Reaction researchgate.net This table shows the yields for different 4-(trifluoromethyl)isoxazoles synthesized from corresponding chalcones using CF3SO2Na and tBuONO.

| Starting Chalcone Substituents (R1, R2) | Product | Yield (%) |

|---|---|---|

| R1=Thiophen-2-yl, R2=Phenyl | 3-(Thiophen-2-yl)-5-phenyl-4-(trifluoromethyl)isoxazole | 65 |

| R1=Thiophen-2-yl, R2=4-Methoxyphenyl | 3-(Thiophen-2-yl)-5-(4-methoxyphenyl)-4-(trifluoromethyl)isoxazole | 62 |

| R1=3,4-Dimethoxyphenyl, R2=Thiophen-2-yl | 3-(3,4-Dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | 55 |

| R1=Thiophen-2-yl, R2=Vinyl | 3-(Thiophen-2-yl)-5-vinyl-4-(trifluoromethyl)isoxazole | 40 |

Several robust methods have been established for the regioselective synthesis of 5-trifluoromethylisoxazoles. One general method involves the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride (B1165640) in the presence of a base like triethylamine (NEt3). rsc.orgrsc.org This one-pot reaction proceeds through sequential trifluoroacetylation of the vinyl azide, deprotonation, cyclization, and subsequent elimination of dinitrogen to furnish structurally diverse 5-(trifluoromethyl)isoxazole (B40923) products. rsc.org

Another powerful metal-free approach is the one-pot [3+2] cycloaddition of CF3-substituted alkenes with halogenoximes. nih.govacs.org This reaction can be performed on a large scale (up to 130 g) and provides 3,5-disubstituted 5-trifluoromethylisoxazoles in good to excellent yields. nih.gov The reaction of CF3-ynones with sodium azide (NaN3) in the presence of acetic acid also provides a route to 5-(trifluoromethyl)isoxazoles. nih.gov

Furthermore, the activation of aromatic isoxazoles with a triflyl (SO2CF3) group at the 4-position enables a regio- and diastereoselective nucleophilic trifluoromethylation at the 5-position. nih.gov Using the Ruppert–Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (Me3SiCF3), this method yields highly functionalized 5-trifluoromethyl-2-isoxazoline derivatives, which are valuable intermediates in agrochemical research. nih.gov

Table 3: Selected Examples of 5-(Trifluoromethyl)isoxazole Synthesis This table outlines different synthetic strategies and their outcomes for producing 5-trifluoromethylisoxazoles.

| Method | Key Reagents | Product Type | Yield Range | Reference |

|---|---|---|---|---|

| Denitrogenative Cyclization | Vinyl azide, Trifluoroacetic anhydride, NEt3 | Polysubstituted 5-CF3-isoxazoles | 25-99% | rsc.org |

| [3+2] Cycloaddition | CF3-alkene, Halogenoxime, NaHCO3 | 3,5-Disubstituted 5-CF3-isoxazoles | 40-95% | nih.gov |

| Nucleophilic Trifluoromethylation | 4-Triflyl-isoxazole, Me3SiCF3, KOAc | 5-CF3-2-isoxazoline triflones | 80-98% | nih.gov |

| Ynone Cyclization | CF3-ynone, NaN3, Acetic Acid | 3-Aryl-5-CF3-isoxazoles | ~48% | nih.gov |

Metal-Free Synthetic Protocols for Trifluoromethylated Isoxazoles

The development of metal-free synthetic routes is a core goal of green chemistry, aiming to reduce costs and environmental impact. Several innovative metal-free protocols have been successfully applied to the synthesis of trifluoromethylated isoxazoles.

A notable metal-free protocol is the cascade reaction for synthesizing 4-(trifluoromethyl)isoxazoles. organic-chemistry.org Mechanistic studies indicate that this transformation proceeds through a radical pathway involving a tandem sequence of trifluoromethyloximation, cyclization, and elimination. organic-chemistry.orgacs.org The process is initiated by the oxidation of CF3SO2Na, which generates the trifluoromethyl radical. organic-chemistry.org This radical adds to the α,β-unsaturated carbonyl compound, followed by a reaction with tert-butyl nitrite. The final steps involve an intramolecular nucleophilic attack of the resulting (E)-oxime onto the carbonyl carbon (cyclization), followed by dehydration to yield the aromatic 4-(trifluoromethyl)isoxazole. acs.org

Oxidant-mediated reactions, particularly those using tert-butyl nitrite (TBN or tBuONO), are central to several metal-free syntheses of isoxazoles. acs.orgnih.goviitg.ac.in In the synthesis of 4-(trifluoromethyl)isoxazoles from α,β-unsaturated carbonyls, TBN plays a crucial dual role. acs.org It functions as an oxidant to initiate the radical process and also serves as the donor of the nitrogen-oxygen (N-O) fragment required to form the isoxazole ring. nih.govacs.org This multitasking capability of TBN avoids the need for external metal oxidants or pre-functionalized starting materials containing the N-O unit. rsc.orgacs.org TBN-induced Csp3–H bond radical nitrile oxidation followed by intramolecular cycloaddition is a recognized strategy for forming isoxazole and isoxazoline rings fused to other cyclic structures. nih.govmdpi.com This approach highlights the utility of TBN as a non-metallic radical initiator and N-O source in the construction of complex heterocyclic architectures. mdpi.com

Environmentally Benign Procedures (e.g., Ultrasound, Solvent-Free, Aqueous Medium)

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. These "green" approaches aim to reduce or eliminate the use of hazardous solvents and reagents, minimize waste, and improve energy efficiency.

Ultrasound-Assisted Synthesis: Ultrasound irradiation has emerged as a valuable tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. For instance, the synthesis of 3-alkyl-5-aryl isoxazoles has been achieved under ultrasound radiation without the need for a catalyst, offering advantages such as easier work-up and high yields. nih.gov Similarly, ultrasound has been successfully employed in the regioselective synthesis of novel trifluoromethylated flavonoid-based isoxazoles and CF3-containing pyrazoles. dntb.gov.uanih.gov The use of ultrasound can also promote the synthesis of isoxazoles and pyrazoles containing a sulphone moiety. nih.gov

Solvent-Free Synthesis: Conducting reactions without a solvent is a key principle of green chemistry. A rapid and highly efficient method for the synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones has been developed using a multicomponent reaction under solvent-free conditions at 80 °C. researchgate.net This protocol offers high yields and short reaction times.

Aqueous Medium: Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. A method for the synthesis of 3,4,5-trisubstituted isoxazoles in water has been reported, proceeding via a [3 + 2]-cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds under mild basic conditions at room temperature. d-nb.infonih.govresearchgate.net This reaction is fast, often completing within 1-2 hours, and provides an environmentally friendly route to these important heterocyclic structures. d-nb.infonih.govresearchgate.net The synthesis of 5-arylisoxazole derivatives has also been achieved in an aqueous medium without a catalyst by reacting 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride. nih.gov

Transition Metal-Catalyzed Synthetic Routes to Trifluoromethylated Isoxazoles

Transition metal catalysis plays a pivotal role in modern organic synthesis, enabling the formation of complex molecules with high efficiency and selectivity.

Copper-Catalyzed Cycloaddition Reactions

Copper catalysts are widely used in the synthesis of isoxazoles. A mild and efficient copper-catalyzed trifluoromethylation reaction involving the cyclization of oximes has been developed to produce CF3-containing 4,5-dihydroisoxazoles. rsc.orgnih.govrsc.orguq.edu.au This method constructs a C-CF3 and a C-O bond in a single step. rsc.orgnih.govrsc.orguq.edu.au The reaction often utilizes Togni's reagent as the trifluoromethyl source and a copper(I) salt like CuCl as the catalyst. rsc.orgresearchgate.net Copper-catalyzed [3 + 2] cycloaddition reactions of alkynes with in situ generated nitrile oxides also provide a highly regioselective, one-step synthesis of isoxazoles. organic-chemistry.org This approach has been used to synthesize 3,5-disubstituted isoxazoles from terminal alkynes. nih.govnih.gov

A copper-catalyzed three-component domino cyclization of an oxime, an arylthiol, and trifluoroacetic anhydride has been developed for the construction of 4-aryl-5-(arythio)-2-(trifluoromethyl)oxazoles. acs.org This transformation involves N–O bond cleavage, C–H functionalization, and intramolecular annulation. acs.org

Palladium-Catalyzed Functionalizations

Palladium catalysts are instrumental in cross-coupling reactions, which are powerful tools for functionalizing heterocyclic rings. The Sonogashira cross-coupling reaction, which couples terminal alkynes with aryl or vinyl halides, has been used to synthesize C4-alkynylisoxazoles from 3,5-disubstituted-4-iodoisoxazoles and terminal alkynes. rsc.org For example, the reaction of 3-trifluoromethyl-5-phenyl-4-iodoisoxazoles with phenylacetylene in the presence of a palladium catalyst like Pd(PPh3)2Cl2 affords the corresponding 4-alkynylisoxazole in good yield. rsc.org

Palladium catalysis has also been employed in the four-component coupling of a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide to produce isoxazole derivatives. organic-chemistry.org Furthermore, palladium catalysts have been used for the electrophilic intramolecular cyclization of 2-alkyne-1-one O-methyl oximes to yield 3,4,5-trisubstituted isoxazoles. beilstein-journals.org

Ruthenium-Catalyzed Methodologies

While less common than copper or palladium, ruthenium catalysts have also found application in isoxazole synthesis. Ruthenium(II) catalysts can enable the [3 + 2]-cycloaddition of nitrile oxides and dicarbonyl compounds to proceed smoothly at room temperature, producing 3,4,5-trisubstituted isoxazoles with high yields and regioselectivity. beilstein-journals.org

One-Pot and Multicomponent Reactions in Trifluoromethylated Isoxazole Synthesis

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single reaction vessel, avoiding the isolation of intermediates.

A one-pot, three-step procedure for the regioselective synthesis of 3,5-disubstituted isoxazoles involves the copper(I)-catalyzed cycloaddition between terminal acetylenes and in situ generated nitrile oxides. organic-chemistry.org Another one-pot method for preparing 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and aldehydes, followed by treatment with molecular iodine and then hydroxylamine. nih.gov

A one-pot synthesis of functionalized 3-trifluoromethyl-2-isoxazolines and 3-trifluoromethylisoxazoles has been developed from trifluoromethyl aldoxime using (diacetoxyiodo)benzene (DIB) as an oxidant under mild conditions. nih.govnih.gov

A four-component reaction strategy has been developed for the synthesis of perfluoroalkyl isoxazoles using simple perfluoroalkyl reagents. acs.org This method involves a tandem process of perfluoroalkylation–peroxidation of an alkene, Kornblum–DeLaMare rearrangement, elimination, substitution, and N–O bond formation. acs.org

Synthesis of Trifluoromethylated Isoxazoline and Dihydroisoxazole (B8533529) Derivatives

Isoxazoline and dihydroisoxazole derivatives are important heterocyclic scaffolds, and various methods have been developed for their synthesis.

A DBU-promoted domino reaction of β-trifluoromethyl-substituted enones with hydroxylamine provides a practical method for synthesizing 3-substituted 5-cyclopropyl-5-trifluoromethyl-2-isoxazolines in good to excellent yields under mild conditions. rhhz.net This reaction proceeds via a Michael addition followed by cyclization.

The diastereoselective trifluoromethylation and halogenation of isoxazole triflones using the Ruppert–Prakash reagent is a method for synthesizing highly functionalized 5-trifluoromethyl-2-isoxazoline derivatives. nih.gov

Copper-catalyzed trifluoromethylation involving the cyclization of oximes is a mild and efficient route to a variety of useful CF3-containing 4,5-dihydroisoxazoles. rsc.orgnih.govrsc.orguq.edu.au This reaction constructs a C-CF3 bond and a C-O bond in a single step. rsc.orgnih.govrsc.orguq.edu.au Similarly, a copper-mediated domino 5-endo-dig cyclization of propargylic N-hydroxylamines followed by trifluoromethylation yields 4-trifluoromethyl-4-isoxazolines. nih.gov

A Cu(I)-catalyzed three-component reaction of terminal alkynes, trifluoromethyl diazo compounds, and nitrosoarenes provides a series of trifluoromethyl-substituted dihydroisoxazoles in high yields under mild reaction conditions. organic-chemistry.org

Furthermore, trichloroisocyanuric acid can promote the cascade cyclization/trifluoromethylation of allylic oximes using TMSCF3 as the trifluoromethyl source to produce trifluoromethylated 4,5-dihydroisoxazoles in good to excellent yields. acs.org

An environmentally benign, mediator-free electrochemical method has been developed for the synthesis of trifluoromethylated isoxazolines. rsc.org This electro-oxidative approach generates a CF3-radical, which then undergoes a cascade cyclization with a β,γ-unsaturated oxime. rsc.org

Below is a table summarizing various synthetic methods for trifluoromethylated isoxazoles and their derivatives.

| Product Type | Synthetic Method | Key Reagents/Catalysts | Reaction Conditions | Reference(s) |

| 3-Alkyl-5-aryl isoxazoles | Ultrasound-assisted | None | Ultrasound irradiation | nih.gov |

| 3-Methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones | Multicomponent | None | Solvent-free, 80 °C | researchgate.net |

| 3,4,5-Trisubstituted isoxazoles | [3+2] Cycloaddition | DIPEA or TEA | Aqueous medium, room temperature | d-nb.infonih.govresearchgate.net |

| CF3-containing 4,5-dihydroisoxazoles | Copper-catalyzed cyclization of oximes | CuCl, Togni's reagent | Mild conditions | rsc.orgnih.govrsc.orguq.edu.au |

| C4-Alkynylisoxazoles | Palladium-catalyzed Sonogashira coupling | Pd(PPh3)2Cl2 | - | rsc.org |

| 3,4,5-Trisubstituted isoxazoles | Ruthenium-catalyzed [3+2] cycloaddition | Ru(II) catalyst | Room temperature | beilstein-journals.org |

| 3-Trifluoromethyl-2-isoxazolines | One-pot from trifluoromethyl aldoxime | DIB | Mild conditions | nih.govnih.gov |

| 5-Cyclopropyl-5-trifluoromethyl-2-isoxazolines | DBU-promoted domino reaction | DBU | Mild conditions | rhhz.net |

| Trifluoromethylated 4,5-dihydroisoxazoles | Cascade cyclization/trifluoromethylation | Trichloroisocyanuric acid, TMSCF3 | - | acs.org |

| Trifluoromethylated isoxazolines | Electrochemical trifluoromethylation | None | Mediator-free, electro-oxidative | rsc.org |

Chemical Reactivity and Advanced Transformations of 3 Trifluoromethyl Isoxazole Scaffolds

Electrophilic and Nucleophilic Substitution Reactions of the Isoxazole (B147169) Ring

The isoxazole ring is inherently electron-deficient, a characteristic that is amplified by the presence of a trifluoromethyl group at the C-3 position. This electronic profile makes the ring system generally resistant to electrophilic substitution but susceptible to nucleophilic attack, particularly when further activated.

Nucleophilic Substitution: The direct functionalization of the aromatic isoxazole ring often requires activation by a strong electron-withdrawing group. For instance, the introduction of a trifluoromethanesulfonyl (triflyl, SO2CF3) group at the C-4 position activates the C-5 position for nucleophilic addition. nih.gov Research has demonstrated that 4-triflyl-isoxazoles undergo efficient nucleophilic trifluoromethylation at the C-5 position using reagents like (trifluoromethyl)trimethylsilane (B129416) (Me3SiCF3), a transformation that does not occur on the unactivated isoxazole. nih.gov This activation strategy is key to synthesizing highly functionalized isoxazoline (B3343090) derivatives. nih.govresearchgate.net Similarly, a nitro group at the C-4 position can also facilitate this type of nucleophilic addition. nih.gov

Electrophilic Substitution: Despite the ring's electron-deficient nature, direct electrophilic substitution at the C-4 position has been achieved, most notably through fluorination. The use of electrophilic fluorinating agents like Selectfluor™ allows for the direct installation of a fluorine atom at the C-4 position of 3,5-disubstituted isoxazoles. nih.gov More recent studies have employed N-fluorobenzenesulfonimide (NFSI) to achieve the direct fluorination of 3-substituted-5-acetal isoxazoles at the C-4 position, with yields reaching up to 75%. academie-sciences.fracademie-sciences.fr This late-stage fluorination is valuable as it provides access to novel fluorinated isoxazoles that can be further functionalized after deprotection of the acetal (B89532) group. academie-sciences.fracademie-sciences.fr

Ring-Opening and Rearrangement Processes of Trifluoromethylated Isoxazoles and Isoxazolines

The N-O bond within the isoxazole and isoxazoline ring is relatively weak, making it susceptible to cleavage under various reductive or catalytic conditions. This reactivity provides a powerful synthetic tool for converting the heterocyclic core into valuable acyclic structures.

Reductive Ring-Opening: Trifluoromethylated isoxazolines can be readily ring-opened to afford trifluoromethylated γ-amino alcohols. d-nb.info For example, the reduction of 3-trifluoromethyl-2-isoxazolines with sodium borohydride (B1222165) (NaBH4) in the presence of nickel(II) chloride (NiCl2) leads to the cleavage of the N-O bond and reduction of the imine intermediate, yielding the corresponding γ-amino alcohol. d-nb.info Furthermore, iron-catalyzed transfer hydrogenation has been employed for the reductive ring-opening of 3,5-disubstituted isoxazoles into β-enaminones. researchgate.net This process utilizes an iron(III) chloride catalyst in aged N-methyl-2-pyrrolidone (NMP), where a derivative of the solvent acts as the hydrogen donor. researchgate.net

Rearrangement Reactions: Rearrangement processes involving the isoxazole scaffold can lead to complex molecular architectures. For example, thermally induced rearrangements of N-vinyl nitrones have been shown to produce spiroisoxazolines. doi.org While not always involving a pre-formed 3-(trifluoromethyl)isoxazole, these types of rearrangements highlight the synthetic versatility of the isoxazoline ring system that can be formed from trifluoromethylated precursors.

**3.3. Functionalization Strategies for this compound Derivatives

The development of methods to selectively functionalize the this compound core is crucial for creating diverse molecular libraries for screening purposes. Strategies often focus on direct C-H activation or the installation of functional handles at specific positions.

Significant progress has been made in the regioselective functionalization of the isoxazole ring, particularly at the C-4 and C-5 positions.

C-4 Functionalization: As previously mentioned, direct fluorination is a key strategy for C-4 functionalization. nih.govacademie-sciences.fr Another powerful method involves a metal-free, cascade reaction of α,β-unsaturated carbonyl compounds with CF3SO2Na and tBuONO to generate 4-(trifluoromethyl)isoxazoles. organic-chemistry.orgorganic-chemistry.org This approach builds the functionalized ring system in a single, highly regioselective process. organic-chemistry.org The introduction of a bromine atom at the C-3 position of a 4-(trifluoromethyl)isoxazole provides a handle for subsequent substitution reactions.

C-5 Functionalization: The C-5 position can be functionalized through C-H activation pathways. For example, palladium-catalyzed C-H arylation has been used to introduce aryl groups at the C-5 position of 3,4-disubstituted isoxazoles. nih.gov A widely used approach for synthesizing 5-substituted-3-(trifluoromethyl)isoxazoles is the 1,3-dipolar cycloaddition of trifluoroacetonitrile (B1584977) oxide with a terminal alkyne, which directly and regioselectively installs the substituent at C-5. nih.gov

| Position | Reaction Type | Reagents/Conditions | Result | Reference |

|---|---|---|---|---|

| C-4 | Electrophilic Fluorination | Selectfluor™ or NFSI | Introduction of a fluorine atom | nih.govacademie-sciences.fr |

| C-4 | Cascade Cyclization | α,β-unsaturated carbonyls, CF3SO2Na, tBuONO | Formation of a 4-(trifluoromethyl)isoxazole | organic-chemistry.org |

| C-5 | Nucleophilic Trifluoromethylation (activated) | 4-Triflyl-isoxazole, Me3SiCF3 | Introduction of a CF3 group | nih.gov |

| C-5 | C-H Arylation | Pd(II) complex | Introduction of an aryl group | nih.gov |

| C-5 | 1,3-Dipolar Cycloaddition | Trifluoroacetonitrile oxide, terminal alkyne | Synthesis of 5-substituted-3-(trifluoromethyl)isoxazole | nih.gov |

Hydroxyisoxazolines, which can be considered precursors or hydrated forms of isoxazoles, serve as valuable intermediates for further functionalization. The hydroxyl group provides a convenient handle for introducing a variety of substituents through O-alkylation. Research has detailed an efficient method for the O-functionalization of trifluoromethyl-substituted spirotetracyclic hydroxyisoxazolines. researchgate.net This transformation is typically achieved by treating the hydroxyisoxazoline with an alkyl halide in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like potassium iodide (KI) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net This method allows for the synthesis of a range of 3-(alkoxy)-3-(trifluoromethyl) derivatives in good to excellent yields. researchgate.net

| Alkylating Agent (Alkyl Halide) | Introduced Group | Reported Yield | Reference |

|---|---|---|---|

| Methyl Iodide | Methoxy | 61-84% | researchgate.net |

| Benzyl (B1604629) Bromide | Benzyloxy | 61-84% | researchgate.net |

| Allyl Bromide | Allyloxy | 61-84% | researchgate.net |

| Propargyl Bromide | Prop-2-yn-1-yloxy | 61-84% | researchgate.net |

Diastereoselective and Regioselective Transformations

Controlling stereochemistry is paramount in the synthesis of biologically active molecules. Several strategies have been developed for the diastereoselective and regioselective transformation of this compound scaffolds.

A prime example is the diastereoselective addition to isoxazoles activated at the C-4 position. The reaction of 3,5-diaryl-4-triflyl-isoxazoles with the Ruppert-Prakash reagent (Me3SiCF3) results in the nucleophilic addition of a CF3 group at the C-5 position. nih.gov This reaction proceeds with excellent diastereoselectivity, affording the corresponding 5-trifluoromethyl-2-isoxazoline products with diastereomeric ratios often exceeding 93:7. nih.gov This high level of stereocontrol is attributed to the directing effect of the bulky substituents on the isoxazole ring.

| Substrate (3,5-diaryl-4-triflyl-isoxazole) | Yield | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|

| 3,5-diphenyl | 94% | 95:5 | nih.gov |

| 3-(4-Me-Ph)-5-Ph | 96% | 93:7 | nih.gov |

| 3-(4-MeO-Ph)-5-Ph | 80% | 94:6 | nih.gov |

| 3-(4-Cl-Ph)-5-Ph | 93% | 97:3 | nih.gov |

| 3-(2-Naphthyl)-5-Ph | 94% | 96:4 | nih.gov |

Furthermore, catalyst-free 1,3-dipolar cycloaddition reactions between benzofuran-derived azadienes and nitrones (including those bearing trifluoromethyl groups) have been shown to produce complex spiro[benzofuran-2,5′-isoxazolidine] compounds with high regio- and diastereoselectivity. acs.org

Participation in Subsequent Cycloaddition Reactions (e.g., Click Chemistry)

The this compound framework not only results from cycloaddition reactions but can also serve as a stable platform for subsequent transformations, including other types of cycloadditions. This is particularly relevant in the context of "click chemistry," a concept centered on rapid, reliable, and high-yielding reactions.

A prominent example involves the use of O-functionalized hydroxyisoxazolines. researchgate.net As described in section 3.3.2, a propargyl group can be installed on the isoxazoline scaffold. This terminal alkyne functionality is a perfect reaction partner for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential click reaction. Researchers have successfully used these 3-(prop-2-yn-1-yloxy)-substituted isoxazolines as building blocks to react with azides (e.g., benzyl azide), leading to the regioselective formation of complex 1,2,3-triazole-linked isoxazoline structures in good yields. researchgate.net This strategy demonstrates how the isoxazole scaffold can be used to link different molecular fragments, a valuable tool in drug discovery and materials science. beilstein-journals.orgchinesechemsoc.org

Exploration of Biological Activities and Structure Activity Relationships Sar of 3 Trifluoromethyl Isoxazole Analogues in Non Clinical Models

Mechanistic Investigations of Biological Interactions in In Vitro Systems

In vitro studies have been crucial in elucidating the mechanisms through which 3-(trifluoromethyl)isoxazole analogues exert their biological effects. These investigations have focused on their interactions with specific enzymes and their ability to modulate fundamental cellular pathways.

Analogues of this compound have been evaluated for their inhibitory activity against several key enzymes implicated in disease pathogenesis.

Cyclooxygenase (COX): Certain isoxazole (B147169) derivatives have been identified as potent inhibitors of COX enzymes, which are involved in inflammation and cancer. nih.gov For instance, a series of isoxazole derivatives were synthesized and evaluated for their COX inhibitory activity, with some compounds showing sub-micromolar selective inhibition of COX-2. nih.gov The substitution pattern on the isoxazole ring is critical for activity and selectivity. nih.gov In one study, new isoxazole derivatives were designed and synthesized, with compounds C3, C5, and C6 demonstrating excellent selective in vitro COX-2 inhibitory effects. frontiersin.org

Sirtuin 1 (SIRT1): SIRT1, a class III histone deacetylase, is a target in cancer therapy. Trifluoromethyl-substituted isoxazole derivatives have demonstrated inhibitory activity against this enzyme. nih.gov In a study comparing trifluoromethyl-substituted derivatives to their methyl-substituted counterparts, two potent molecules, 40a and 40b, showed SIRT1 IC50 values of 35.25 µM and 37.36 µM, respectively. nih.gov

Tyrosine Kinase c-Met: The c-Met receptor tyrosine kinase is a well-established target in oncology due to its role in tumor growth, angiogenesis, and metastasis. nih.govcas.ac.cn 3-amino-benzo[d]isoxazole based compounds have been evaluated for their c-Met inhibitory activity. nih.gov Two compounds, 41a and 41b, displayed highly potent inhibition of c-Met at both the enzymatic (IC50 1.8 nM) and cellular (IC50 0.18 nM) levels, along with significant antiproliferative efficacy against a human lung squamous carcinoma cell line. nih.gov

Table 1: Enzyme Inhibition by Isoxazole Analogues

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Compound 3 (Perrone et al.) | COX-2 | 0.95 µM | nih.gov |

| Compound 40a | SIRT1 | 35.25 µM | nih.gov |

| Compound 40b | SIRT1 | 37.36 µM | nih.gov |

| Compound 41a | c-Met (enzymatic) | 1.8 nM | nih.gov |

| Compound 41b | c-Met (enzymatic) | 1.8 nM | nih.gov |

Beyond enzyme inhibition, trifluoromethyl-containing isoxazoles have been shown to influence cell fate by inducing programmed cell death (apoptosis) and causing cell cycle arrest in cancer cells.

Apoptosis Induction: Studies on 4-(trifluoromethyl)isoxazole analogues have demonstrated that these compounds can trigger apoptosis in cancer cells. researchgate.netnih.gov For example, the lead compound TTI-6 was found to induce cell death through an apoptotic mechanism, as confirmed by nuclear staining and other related assays. rsc.org Similarly, treatment with isoxazole-like compounds has been shown to prevent oxidant-induced apoptosis in in vitro models. google.com

Cell Cycle Analysis: The anti-cancer activity of these compounds is often linked to their ability to halt the cell cycle, preventing cancer cell proliferation. researchgate.netnih.gov In a study on human breast cancer (MCF-7) cells, a lead 4-(trifluoromethyl)isoxazole compound, 2g, was found to induce cell cycle arrest. researchgate.netresearchgate.net Further investigation with the analogue TTI-6 also revealed its mechanism involved cell cycle modulation. rsc.org

Table 2: Anti-cancer Activity of Trifluoromethyl-Isoxazole Analogues

| Compound | Cell Line | Activity | IC₅₀ Value | Reference |

|---|---|---|---|---|

| TTI-4 | MCF-7 (Breast Cancer) | Anti-cancer | >1.91 µM | rsc.org |

| TTI-6 | MCF-7 (Breast Cancer) | Anti-cancer | 1.91 µM | rsc.org |

| Compound 2g | MCF-7 (Breast Cancer) | Anti-cancer | 2.63 µM | nih.govresearchgate.net |

| Compound 14 (non-CF₃ analogue) | MCF-7 (Breast Cancer) | Anti-cancer | 19.72 µM | nih.govresearchgate.netnih.gov |

Design and Development of this compound-Based Lead Compounds

The development of lead compounds from the this compound class often follows a structure-based design approach. Researchers modify the core scaffold to optimize potency and selectivity. For example, based on the structure of an existing isoxazole-based anti-cancer agent, a series of 4-(trifluoromethyl)isoxazoles were designed and synthesized to enhance anti-cancer activity. nih.govresearchgate.netnih.gov

In one research effort, the previously developed lead molecule, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-4), served as the basis for designing 14 new analogues. rsc.org This led to the identification of 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6), which showed superior anti-cancer activity against the MCF-7 human breast cancer cell line with an IC50 value of 1.91 μM. rsc.org Structure-activity relationship (SAR) studies revealed that an unsubstituted thiophene (B33073) ring at the 5-position, a -CF3 group at the 4-position, and an electron-rich trimethoxyphenyl ring at the 3-position of the isoxazole core were crucial for superior activity. rsc.org This highlights a rational approach to lead optimization within this chemical series.

Influence of the Trifluoromethyl Group on Pharmacophore Properties

The trifluoromethyl group is a key entity in modern drug development, and its inclusion in the isoxazole scaffold imparts several advantageous properties. nih.govmdpi.com

The -CF3 group is known for its strong electron-withdrawing nature, which significantly impacts a molecule's pharmacokinetic profile.

Metabolic Stability: The trifluoromethyl group is prized for its ability to enhance metabolic stability. nih.govmdpi.com The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by enzymes such as cytochrome P450s. This increased stability can lead to a longer half-life and improved bioavailability of the drug candidate. nih.gov

Lipophilicity: The -CF3 group substantially increases the lipophilicity (fat-solubility) of a molecule. mdpi.com This property is critical as it can enhance the molecule's ability to cross biological membranes, such as the cell membrane, to reach its intracellular target. evitachem.com This increased lipophilicity can improve absorption and distribution. nih.gov

The trifluoromethyl group also plays a crucial role in how the molecule interacts with its biological target.

Binding Selectivity: Incorporating a -CF3 group can improve a molecule's binding selectivity for its intended target. nih.gov This is partly due to the unique electronic and steric properties of the group, which can lead to more specific and favorable interactions within the target's binding pocket. For example, in the development of allosteric ligands for the RORγt receptor, isoxazole derivatives were optimized to improve selectivity, a process where substituents like the -CF3 group play a critical role in fine-tuning interactions. nih.gov

Molecular Recognition: The trifluoromethyl group can participate in various non-covalent interactions, including dipole-dipole and hydrophobic interactions, which are essential for molecular recognition. mdpi.com In some cases, the fluorine atoms can act as weak hydrogen bond acceptors, further anchoring the ligand into its binding site and enhancing potency. mdpi.com

Modulation of Protein Function and Solvation Dynamics

The integration of the trifluoromethyl (CF3) group into the isoxazole scaffold significantly influences the molecule's interaction with biological macromolecules, primarily through the modulation of protein function. The unique properties of the CF3 group, such as its high electronegativity, metabolic stability, and lipophilicity, enhance binding affinities and can alter the conformation of target proteins. researchgate.netresearchgate.net Research into this compound analogues has revealed their capacity to act as modulators for a variety of protein targets, including nuclear receptors and transporters.

One key area of activity is the modulation of nuclear hormone receptors. For instance, certain 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole analogues have been identified as potent anti-breast cancer agents that target and inhibit the estrogen receptor alpha (ERα). rsc.org ERα is a critical nuclear hormone receptor involved in gene regulation, and its inhibition by these isoxazole analogues can induce apoptosis in cancer cells. rsc.org Similarly, trisubstituted isoxazoles have been developed as selective allosteric inverse agonists for the retinoic-acid-receptor-related orphan receptor γt (RORγt), a key regulator in the immune system. acs.orgnih.gov These compounds bind to an allosteric site within the ligand-binding domain of RORγt, demonstrating that the isoxazole scaffold can be tailored to achieve highly specific protein interactions away from the primary active site. acs.org Further studies have explored isoxazole derivatives as agonists for the Farnesoid X Receptor (FXR), a regulator of bile acid and lipid metabolism. nih.gov

Detailed Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the this compound core. By systematically modifying substituents at various positions on the isoxazole ring and its appendages, researchers have elucidated the key structural features required for potent and selective biological activity.

Positional Effects of Trifluoromethyl and Other Substituents on Activity

The precise placement of the trifluoromethyl group and other substituents on the isoxazole ring system is a determining factor for biological efficacy. While the prompt specifies "this compound", much of the detailed non-clinical research has focused on analogues where the trifluoromethyl group is at the C-4 or C-5 position, or on an attached phenyl ring, which informs the broader understanding of this chemical class.

For anticancer activity against breast cancer cell lines, SAR studies revealed the critical importance of having a trifluoromethyl group at the C-4 position of the isoxazole ring. rsc.org In a series of 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles, the lead compound featured an unsubstituted thiophene ring at the C-5 position and a highly electron-rich 3,4,5-trimethoxyphenyl group at the C-3 position, which resulted in superior activity. rsc.org The substitution pattern around the isoxazole core was found to be essential for high potency. rsc.org Another study highlighted that the presence of a fluorine or trifluoromethyl group at the fourth position of a phenyl ring attached to the isoxazole scaffold enhanced cytotoxic activity against several human cancer cell lines. nih.gov

In the context of allosteric modulation of RORγt, detailed SAR studies of trisubstituted isoxazoles demonstrated the sensitivity of the molecule's potency to substitutions at the C-4 and C-5 positions. acs.org For example, modifying a pyrrole (B145914) ring attached at the C-5 position by shifting the nitrogen's location or adding methyl groups led to significant decreases in potency. acs.org This indicates that specific hydrogen bond interactions, governed by the precise positioning of heteroatoms and substituents, are vital for activity. acs.org

The table below summarizes the positional effects of substituents on the anticancer activity of selected isoxazole analogues.

Table 1: Positional Effects of Substituents on Anticancer Activity (MCF-7 Cell Line)

| Compound | Isoxazole Ring Position | Substituent at C-3 | Substituent at C-4 | Substituent at C-5 | IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|---|

| TTI-6 | C-3, C-4, C-5 | 3,4,5-trimethoxyphenyl | -CF₃ | thiophen-2-yl | 1.91 | rsc.org |

| TTI-4 | C-3, C-4, C-5 | 3,4-dimethoxyphenyl | -CF₃ | thiophen-2-yl | 2.63 | rsc.orgresearchgate.net |

| Analogue 14 | C-3, C-5 | 3,4-dimethoxyphenyl | -H | thiophen-2-yl | 19.72 | researchgate.net |

Analysis of Electronic and Steric Contributions of Substituents

The biological activity of this compound analogues is governed by a complex interplay of electronic and steric factors. The trifluoromethyl group itself is a powerful contributor due to its strong electron-withdrawing nature and significant steric bulk.

Electronic Contributions: The electron-withdrawing properties of the trifluoromethyl group and other substituents like halogens often enhance biological activity. rsc.org In the synthesis of some isoxazoles, the yield was found to be highly sensitive to the electronic nature of substituents on an attached aryl ring; electron-withdrawing groups resulted in higher yields compared to electron-donating alkoxy groups. mdpi.com For isoxazole-based inhibitors of secretory phospholipase A2, electron-withdrawing groups such as -F and -CF3 on a phenyl ring were shown to produce excellent inhibitory activity. nih.gov In the design of positive allosteric modulators for the AMPA receptor, a range of bis(isoxazoles) were synthesized with different linkers and moieties at the C-3 position to vary hydrophobicity and size, demonstrating that electronic properties are key to receptor modulation. mdpi.com

Steric and Hydrophobic Contributions: The size, shape, and lipophilicity of substituents also play a critical role. In the development of allosteric ligands for RORγt, the increased potency of certain ether and alkene analogues was attributed to enhanced hydrophobic effects, allowing for better interaction with the hydrophobic allosteric-binding pocket of the receptor. acs.org However, steric hindrance can also be detrimental. In one study, while ortho-methyl substitution on a benzene (B151609) ring attached to the isoxazole scaffold led to an excellent yield in a chemical reaction, likely due to favorable spatial arrangement, larger or unfavorably positioned groups can disrupt binding to a target protein. acs.org The replacement of a methyl group with a trifluoromethyl group can prevent metabolic hydroxylation at that position, but it does not necessarily protect other sites on the molecule from metabolism, indicating a localized steric effect. nih.gov The combination of steric pressure and electronic effects, such as the protonation of a bulky substituent, can be strategically used to facilitate specific chemical reactions in the synthesis of fused isoxazoles. mdpi.com

The table below outlines the electronic and steric properties of key substituents and their observed impact on the activity of isoxazole analogues.

Table 2: Electronic and Steric Contributions of Key Substituents

| Substituent | Property | General Effect on Activity | Example Context | Reference |

|---|---|---|---|---|

| -CF₃ (Trifluoromethyl) | Strong electron-withdrawing, lipophilic, sterically demanding | Often increases potency and metabolic stability. | Anticancer activity, sPLA₂ inhibition. nih.govresearchgate.net | nih.govresearchgate.net |

| -OCH₃ (Methoxy) | Electron-donating | Part of an electron-rich phenyl ring at C-3 enhances anticancer activity. | Anticancer (MCF-7). rsc.org | rsc.org |

| -F, -Cl (Halogens) | Electron-withdrawing, hydrophobic | Can increase activity. | sPLA₂ inhibition. nih.gov | nih.gov |

| Alkyl ethers, Alkenes | Lipophilic, can be bulky | Increased hydrophobicity can enhance binding to hydrophobic pockets. | RORγt inverse agonists. acs.org | acs.org |

| -CH₃ (Methyl) | Weak electron-donating, sterically smaller than CF₃ | Can decrease potency when replacing more optimal groups; its position is critical. | RORγt inverse agonists. acs.org | acs.org |

Applications of 3 Trifluoromethyl Isoxazole in Contemporary Chemical Science

Contribution to Medicinal Chemistry Research

The isoxazole (B147169) ring system, particularly when substituted with a trifluoromethyl group, is a versatile pharmacophore that has been integral to the discovery and development of various therapeutic agents. nih.govnih.gov Its derivatives have been explored for a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, neuroprotective, and anticancer effects. nih.govrsc.org The presence of the CF3 group can enhance pharmacokinetic profiles, increase efficacy, and reduce toxicity, making these compounds attractive candidates for drug discovery. nih.govresearchgate.net

Scaffold Design for Potential Antimicrobial Agents (e.g., Antibacterial, Antifungal)

The 3-(trifluoromethyl)isoxazole scaffold is a key component in the synthesis of novel compounds with potential antimicrobial properties. Researchers have found that the inclusion of this moiety can lead to significant activity against various bacterial and fungal strains. nih.gov

Novel 1,5-disubstituted pyrazole (B372694) and isoxazole derivatives, such as (5-(3-(trifluoromethyl)phenyl)isoxazol-3-yl)(4-(substituted-phenyl)piperazin-1-yl)methanone, have been synthesized and evaluated for their antimicrobial capabilities. researchgate.netbohrium.com Studies on these compounds revealed good antibacterial and antifungal activity. researchgate.net Structure-activity relationship (SAR) studies have indicated that the presence of electron-withdrawing groups, like the trifluoromethyl group, often enhances the antimicrobial activity of the isoxazole scaffold. nih.govrsc.org For instance, in a series of novel isoxazole coupled quinazolin-4(3H)-one derivatives, the compound 2-methyl-3-(4-(5-(4-(trifluoromethyl)phenyl) isoxazol-3-yl)phenyl)quinazolin-4(3H)-one was identified as a particularly active antimicrobial agent. nih.gov Further research has shown that the presence of a CF3 group in certain isoxazole derivatives makes them active antimicrobial scaffolds. nih.gov

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Compound Name | Target Organism(s) | Activity/Finding | Reference(s) |

| (5-(3-(Trifluoromethyl)phenyl)isoxazol-3-yl)(4-(substitutedphenyl)piperazin-1-yl)methanone derivatives | S. aureus, E. coli, B. subtilis, P. aeruginosa, S. pyogenes (bacteria); T. viride, A. flavus, A. brasillansis, C. albicans (fungi) | All synthesized compounds exhibited good antibacterial and antifungal activity. | researchgate.net |

| 2-Methyl-3-(4-(5-(4-(trifluoromethyl)phenyl)isoxazol-3-yl)phenyl)quinazolin-4(3H)-one | Various bacteria and fungi | Exhibited good antimicrobial activity. | nih.gov |

| Urea and thiourea (B124793) derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | The presence of an electron-withdrawing trifluoro group increased the activity to a greater extent. | nih.gov |

Exploration in Anti-Inflammatory Agent Development

Derivatives of this compound have been a focal point in the search for new anti-inflammatory agents. researchgate.netnih.gov The well-known disease-modifying antirheumatic drug (DMARD) Leflunomide, chemically named 5-methyl-N-[4-(trifluoromethyl)phenyl]-isoxazole-4-carboxamide, is a prime example of the therapeutic potential of this scaffold in treating inflammatory conditions like rheumatoid arthritis. mdpi.comjscimedcentral.com

Research has expanded to various other derivatives. A series of isoxazole-coupled quinazolin-4(3H)-one derivatives were synthesized, with compound 5e, 2-methyl-3-(4-(5-(4-(trifluoromethyl)phenyl)isoxazol-3-yl)phenyl)quinazolin-4(3H)-one, showing the most promising anti-inflammatory and analgesic activity in screening tests. nih.gov Similarly, studies on indole (B1671886) derivatives found that compounds with a 4-trifluoromethyl phenyl ring attached to the isoxazoline (B3343090) ring demonstrated good anti-inflammatory activity. iosrjournals.org The mechanism of action for many of these compounds involves the inhibition of enzymes like cyclooxygenases (COX), which are key mediators of inflammation. mdpi.comfrontiersin.org It has been observed that isoxazoles containing an electron-withdrawing group, such as CF3, on a phenyl ring display excellent inhibitory activities against secretory phospholipase A2 (sPLA2), which is implicated in inflammatory diseases. nih.gov

Table 2: Anti-Inflammatory Activity of Selected this compound Derivatives

| Compound Name/Derivative Class | Model/Target | Activity/Finding | Reference(s) |

| Leflunomide (5-methyl-N-[4-(trifluoromethyl)phenyl]-isoxazole-4-carboxamide) | Rheumatoid Arthritis | A leading disease-modifying antirheumatic drug. | mdpi.comjscimedcentral.com |

| 2-Methyl-3-(4-(5-(4-(trifluoromethyl)phenyl) isoxazol-3-yl)phenyl)quinazolin-4(3H)-one | Carrageenan-induced foot paw edema test | Found to be the most active compound in the synthesized series. | nih.gov |

| Indole derivatives with 4-trifluoromethyl phenyl substitutions on the isoxazoline ring | Carrageenan-induced paw edema | Showed good anti-inflammatory activity. | iosrjournals.org |

| Isoxazoles with a trifluoromethyl group on the phenyl ring | Secretory phospholipase A2 (sPLA2) | Displayed excellent sPLA2 inhibitory activities. | nih.gov |

Research on Potential Antiviral and Neuroprotective Agents

The this compound core has also been investigated for its potential in developing antiviral and neuroprotective agents. nih.govrsc.org Isoxazole-containing compounds have demonstrated significant antiviral activities in various studies. For instance, a series of novel derivatives of the antiviral drug pleconaril (B1678520) were synthesized to be evaluated against a panel of enteroviruses. nih.gov One of the most active compounds, 10g (3-(3-methyl-4-(3-(3-N,N-dimethylcarbamoyl-isoxazol-5-yl)propoxy)phenyl)-5-trifluoromethyl-1,2,4-oxadiazole), showed potent activity against both pleconaril-sensitive and -resistant enteroviruses, with IC50 values ranging from 0.02 to 5.25 μM. nih.gov

In the realm of neuroprotection, compounds featuring trifluoromethyl groups are often explored for their potential to treat neurodegenerative disorders. smolecule.com The broader class of isoxazoles has shown a spectrum of biological activities that includes neuroprotective effects, making them attractive candidates for further research in this area. nih.govrsc.org

Application as a Scaffold for Anticancer Agent Development (in in vitro cell line studies)

The this compound scaffold is of significant interest in oncology research, with numerous studies demonstrating the potent in vitro anticancer activity of its derivatives against various human cancer cell lines. nih.govnih.govnih.gov The inclusion of the trifluoromethyl group is often crucial for enhancing cytotoxic effects. nih.govrsc.org

A recent study focused on the design and synthesis of fully-substituted 4-(trifluoromethyl)isoxazoles. nih.govresearchgate.net Among the synthesized molecules, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g) and 3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole (5) showed the best anticancer activity against the human breast cancer cell line MCF-7. nih.gov Notably, compound 2g (IC50 = 2.63 μM) was found to be almost eight times more active than its non-trifluoromethylated analog (IC50 = 19.72 μM), highlighting the significant contribution of the CF3 moiety to its anticancer potency. nih.govresearchgate.net Further analysis indicated that these compounds induce cell death through apoptosis. nih.gov

Other research has shown that tyrosol derivatives bearing a 3,5-disubstituted isoxazole ring exhibit anti-proliferative activity against the K562 leukemia cell line, with some compounds showing IC50 values as low as 45 µM. mdpi.com These compounds were found to induce apoptosis, partly through the generation of reactive oxygen species (ROS). mdpi.com SAR studies have repeatedly shown that substituents like fluorine or a trifluoromethyl group on a phenyl ring attached to the isoxazole core promote cytotoxicity against cancer cell lines. nih.gov

Table 3: In Vitro Anticancer Activity of Selected this compound Derivatives

| Compound Name/Derivative | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |

| 3-(3,4-Dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g) | MCF-7 (Breast) | 2.63 μM | nih.govrsc.orgresearchgate.net |

| 3-(Thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole (5) | MCF-7 (Breast) | 3.09 μM | nih.govrsc.orgresearchgate.net |

| 3,5-Disubstituted isoxazole derivative (3d) | K562 (Leukemia) | 16 µg/mL (45 µM) | mdpi.com |

| Phenyl-isoxazole–carboxamide derivatives (127-129) | Hep3B (Liver) | 5.96 - 8.02 μM | nih.gov |

| Phenyl-isoxazole–carboxamide derivative (130) | MCF-7 (Breast) | 4.56 μM | nih.gov |

Role in Agrochemical Development

Beyond pharmaceuticals, the this compound structure is a valuable building block in the agrochemical industry, particularly for the development of herbicides. nih.govsmolecule.com

Design and Synthesis of Herbicidal Compounds

The isoxazole ring is a component of several commercial agrochemicals, including the herbicide isoxaflutole. nih.gov The synthesis of novel isoxazole derivatives is an active area of research for identifying new herbicidal agents. sci-hub.se The regioselective synthesis of compounds like 3-(S,S-dimethylsulfoximido)-5-(trifluoromethyl)isoxazole has been reported, demonstrating methods to create specifically substituted isoxazoles for potential agrochemical applications. scielo.br

The isoxazoline scaffold, a close relative, is also prominent in this field. sci-hub.se For example, pyroxasulfone (B108660) is a commercial herbicide containing an isoxazoline ring. indexcopernicus.com Research into hybrid molecules containing the 3,5-diphenyl-5-(trifluoromethyl)-4,5-dihydroisoxazole scaffold, which is found in commercial insecticides, is being explored to develop new compounds with desired biological activities, including herbicidal effects. sci-hub.se The design and synthesis of novel phenyl-substituted isoxazole carboxamides have also been pursued for their potential insecticidal and herbicidal activities. nih.gov

Investigation of Insecticidal Agents

The isoxazole ring, particularly when substituted with a trifluoromethyl group, is a core component in a prominent class of insecticides. sci-hub.se Research has focused on designing novel insecticidal compounds by modifying the 3,5-diphenyl-5-(trifluoromethyl)-4,5-dihydroisoxazole scaffold. sci-hub.se These compounds primarily function by inhibiting GABA-gated chloride channels in insects. sci-hub.se

A study detailed the synthesis of novel trifluoromethyl-isoxazoline compounds, with bioassays showing that most of the synthesized molecules exhibited activity against agricultural pests like Prodenia litura and Mythimna separata. nyxxb.cn One particular compound, identified as ZJ11, demonstrated 100% mortality against M. separata at a concentration of 500 mg/L, and maintained 80% mortality at a lower concentration of 100 mg/L. nyxxb.cn

Further research into aryl isoxazoline derivatives incorporating a pyrazole-5-carboxamide motif yielded 24 new compounds with excellent insecticidal activity against Mythimna separata. acs.org Among these, compound IA-8, or 3-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, was identified as having the most potent effect. acs.org

In the effort to combat the major agricultural pest Spodoptera frugiperda (fall armyworm), novel isoxazoline derivatives were developed based on a lead compound. nih.gov This structural optimization led to the creation of compound G22, N-(4-acetamidophenyl)-4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzamide, which showed high lethality with a 50% lethal concentration (LC50) of 1.57 mg/L. nih.gov This efficacy was found to be comparable to the commercial insecticide chlorantraniliprole. nih.gov Molecular docking studies suggest that the high activity of G22 is due to strong interactions, including hydrophobic effects and hydrogen bonds, with the insect's GABA receptors. nih.gov

Similarly, isoxazole derivatives with a bisamide moiety have been synthesized and tested against Plutella xylostella (diamondback moth). researchgate.net Compound E26 from this series showed excellent insecticidal activity, with an LC50 value of 4.6 μg/mL, outperforming control insecticides such as chlorpyrifos (B1668852) and beta-cypermethrin. researchgate.net

| Compound ID | Target Pest(s) | Reported Efficacy | Reference(s) |

| ZJ11 | Mythimna separata | 100% mortality at 500 mg/L; 80% at 100 mg/L | nyxxb.cn |

| IA-8 | Mythimna separata | "Excellent insecticidal activity" | acs.org |

| G22 | Spodoptera frugiperda | LC50 = 1.57 mg/L | nih.gov |

| E26 | Plutella xylostella | LC50 = 4.6 μg/mL | researchgate.net |

Studies in Plant Growth Regulators

The application of isoxazoline derivatives extends to the regulation of plant growth. A series of 3-substituted phenyl-2-isoxazoline-5-carboxylic acid derivatives have been developed and identified as effective plant growth regulators, particularly as growth inhibitors. google.com These compounds can be applied to a wide range of crop species. google.com While the patent focuses on various phenyl-substituted isoxazolines, it also notes that 3-trifluoromethyl-2-isoxazoline derivatives have been used as intermediates in the synthesis of other active molecules, indicating the importance of this specific chemical group in the broader field of agrochemicals. google.com The inclusion of fluorine is known to enhance the biological activity of agrochemicals, including herbicides, insecticides, and plant growth regulators. researchgate.net

Development as Antiparasiticides

The trifluoromethyl-isoxazole framework is a cornerstone in the development of modern antiparasitic agents, particularly for veterinary use. Highly functionalized 5-trifluoromethyl-2-isoxazoline derivatives are considered a promising new class of antiparasiticides. nih.gov Research has confirmed that certain 5-trifluoromethyl-2-isoxazoline compounds possess high antiparasitic activity. nih.gov These compounds are effective ectoparasiticides, with fluralaner (B1663891) being a key example. scienceopen.com

To enhance ectoparasiticide activity against ticks and fleas, novel isoxazoline amide benzoxaboroles were designed. nih.gov This research led to the identification of a development candidate, compound 23 , which demonstrated 100% therapeutic effectiveness against the American dog tick (Dermacentor variabilis) and the cat flea (Ctenocephalides felis) within 24 hours of a single oral dose in dogs. nih.gov

The antiparasitic applications also cover protozoal diseases. A study involving sixty new 3,4,5-trisubstituted isoxazole derivatives tested their efficacy against Leishmania amazonensis and Trypanosoma cruzi, the protozoa responsible for leishmaniasis and Chagas disease, respectively. researchgate.net The results showed that several of the synthesized compounds exhibited significant antiparasitic effects. researchgate.net Other studies have also investigated nitroisoxazole derivatives for their activity against T. cruzi. nih.gov

| Compound Class/ID | Target Parasite(s) | Application/Finding | Reference(s) |

| 5-Trifluoromethyl-2-isoxazoline derivatives | General parasites | Expected to be a new class of antiparasiticides. | nih.gov |

| Compound 23 | Dermacentor variabilis (tick), Ctenocephalides felis (flea) | 100% efficacy within 24h post-oral dose in dogs. | nih.gov |

| 3,4,5-Trisubstituted isoxazoles | Leishmania amazonensis, Trypanosoma cruzi | Exhibited selective antiparasitic effects against both protozoa. | researchgate.net |

Development in Advanced Materials Science

The unique electronic and structural properties of the this compound moiety have prompted its investigation in the field of materials science.

Integration into Functional Polymers and Coatings

Isoxazole and its hydrogenated analogs, like isoxazoline, have found applications beyond the life sciences. indexcopernicus.com The isoxazoline ring has been used to functionalize the structure of nanomaterials such as graphene and carbon nanotubes. indexcopernicus.com This modification facilitates the effective formation of complexes with transition metals. The presence of these rings on the nanomaterial surface also helps prevent the formation of nanoparticle agglomerates, improving the material's stability and processability for integration into functional polymers. indexcopernicus.com Furthermore, certain isoxazoline derivatives have been investigated as corrosion inhibitors for steel, indicating a potential application in protective coatings. indexcopernicus.com

Applications in Organic Electronics

The field of organic electronics has also benefited from the properties of isoxazole-containing compounds. Some isoxazole derivatives are known to possess electroluminescence properties. researchgate.net The functionalization of carbon nanotubes with a 3-(3-pyridyl)-isoxazoline segment allowed the resulting nanomaterial to be used effectively in an electrocatalyzed reaction to produce molecular oxygen. indexcopernicus.com This highlights the potential of isoxazole derivatives in creating new materials for energy and electronics applications. The introduction of the trifluoromethyl group can significantly alter the electronic properties of the isoxazole system, making it a target for research in organic semiconductors and photovoltaic materials. chemimpex.com

Research on Liquid Crystalline Materials

The rigid, polar structure of the isoxazole ring makes it an attractive component for the design of liquid crystals. Research has demonstrated the synthesis of isoxazole-based bent-core liquid crystals which exhibit enantiotropic mesophases. researchgate.net The specific molecular architecture, including the bent angle provided by the isoxazole core, influences the type of liquid crystalline phase observed, such as nematic or smectic phases. researchgate.net Other work has focused on the synthesis of new liquid crystalline 3-aryl-5-alkylisoxazoles, studying how the heterocycle and bridging groups influence the mesomorphic properties of the final compounds. researchgate.net The use of organofluorine compounds, including those with trifluoromethyl groups, is a known strategy in the development of materials with specific liquid crystalline compositions. mdpi.com

Computational and Theoretical Investigations of 3 Trifluoromethyl Isoxazole Systems

Quantum Chemical Calculations (e.g., DFT/B3LYP)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, providing a favorable balance between accuracy and computational cost. The B3LYP functional, a hybrid method that incorporates a portion of the exact Hartree-Fock exchange, is frequently employed for the study of organic molecules like 3-(trifluoromethyl)isoxazole.

Quantum chemical calculations have been instrumental in understanding the electronic structure and reactivity of isoxazole (B147169) derivatives. Studies on related isoxazole systems using DFT methods reveal the influence of substituents on the electron distribution within the ring. For instance, the introduction of a methyl group can affect the heat of formation and electronic parameters by causing charge disturbances in the isoxazole ring. researchgate.net

The reactivity of isoxazole derivatives can be predicted by analyzing various molecular descriptors derived from DFT calculations. nih.gov These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical hardness, and chemical potential, provide a quantitative measure of the molecule's susceptibility to electrophilic and nucleophilic attack. nih.gov

For example, in a study of isoxazole and isothiazole (B42339) derivatives, the HOMO-LUMO energy gap was used to predict the relative reactivity of different substituted compounds. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net The molecular electrostatic potential (MEP) surface is another valuable tool for visualizing the charge distribution and identifying regions prone to electrophilic or nucleophilic attack.

| Reactivity Descriptor | Significance |

|---|---|

| HOMO Energy | Indicates the ability to donate an electron (nucleophilicity). |

| LUMO Energy | Indicates the ability to accept an electron (electrophilicity). |

| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Chemical Hardness | Measures the resistance to change in electron distribution. |

| Chemical Potential | Relates to the escaping tendency of electrons from an equilibrium system. |

Theoretical calculations are highly effective in predicting spectroscopic properties, which can aid in the characterization of newly synthesized compounds. DFT calculations can be used to compute the vibrational frequencies that correspond to infrared (IR) and Raman spectra. mdpi.com These calculated frequencies are often scaled to better match experimental data. nih.gov

For isoxazole derivatives, DFT has been used to assign the vibrational modes observed in experimental FT-IR and FT-Raman spectra. worldscientific.com This allows for a detailed understanding of the stretching, bending, and torsional vibrations within the molecule.

Similarly, the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be predicted using computational methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov Theoretical predictions of ¹H and ¹³C NMR spectra have been shown to be in good agreement with experimental data for various heterocyclic compounds, including isoxazole derivatives. worldscientific.comnih.gov

| Spectroscopic Technique | Predicted Property | Computational Method |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational Frequencies | DFT/B3LYP |

| Raman Spectroscopy | Vibrational Frequencies | DFT/B3LYP |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts | GIAO |

The study of non-linear optical (NLO) properties of organic molecules is a burgeoning field with potential applications in optoelectronics and photonics. aps.org Computational methods, particularly DFT, are valuable for predicting the NLO response of molecules by calculating properties such as polarizability and hyperpolarizability. rsc.org

While specific studies on the NLO properties of this compound are not abundant, research on other organic compounds provides a framework for how such an analysis would be conducted. aps.orgnih.gov The introduction of electron-donating and electron-accepting groups, as well as extending the π-conjugation, are common strategies to enhance NLO activity. nih.gov The trifluoromethyl group, being a strong electron-withdrawing group, could potentially contribute to the NLO properties of the isoxazole system. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response. rsc.org

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict the interaction of a small molecule (ligand) with a biological macromolecule (protein). These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at the molecular level.

Molecular docking studies have been extensively used to investigate the binding of isoxazole derivatives to various protein targets. ukaazpublications.com For instance, derivatives of this compound have been explored for their potential as anticancer agents. In one study, a series of 4-(trifluoromethyl)isoxazoles were designed and docked into the active site of the estrogen receptor alpha (ERα), a key target in breast cancer therapy. nih.gov The docking results revealed that the trifluoromethyl group could enhance the binding affinity. nih.gov

The analysis of protein-ligand interactions typically involves identifying key amino acid residues in the binding pocket that form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand. researchgate.net For example, in a study of isoxazole derivatives as carbonic anhydrase inhibitors, docking simulations identified the specific interactions between the ligands and the zinc ion in the active site. nih.gov

In silico methods are widely used to predict the potential biological activities and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of new chemical entities. researchgate.net These predictions help in prioritizing compounds for synthesis and experimental testing. mdpi.com

For isoxazole derivatives, in silico tools have been used to predict a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. ukaazpublications.commdpi.com By comparing the structural features of new designs with known active compounds, it is possible to develop pharmacophore models that define the essential steric and electronic features required for a specific biological activity. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical component of in silico analysis. mdpi.com Properties such as aqueous solubility, blood-brain barrier penetration, and potential for inhibiting cytochrome P450 enzymes are routinely calculated to assess the drug-likeness of a compound. mdpi.com Studies on isoxazole derivatives have shown that these compounds generally exhibit favorable pharmacokinetic profiles. researchgate.net

| In Silico Prediction | Purpose | Examples of Tools/Methods |

|---|---|---|

| Molecular Docking | Predicting protein-ligand binding modes and affinities. | AutoDock, Glide, MOE |

| Pharmacophore Modeling | Identifying essential structural features for biological activity. | Catalyst, Phase, LigandScout |

| ADMET Prediction | Assessing drug-likeness and pharmacokinetic properties. | SwissADME, pkCSM, PreADMET |